(6aS,11aS)-pterocarpan
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Overview
Description
(6aS,11aS)-pterocarpan is the (6aS,11aS)-enantiomer of pterocarpan. It is an enantiomer of a (6aR,11aR)-pterocarpan.
Scientific Research Applications
Antifungal Activity
(6aS,11aS)-Pterocarpan and related isoflavonoids have been studied for their antifungal properties. Research has shown that certain classes of isoflavonoids, including pterocarpans, demonstrate antifungal activity against specific fungi like Fusarium solani and Aphanomyces euteiches (Vanetten, 1976).
Osteogenic Activity
Studies have explored the synthesis and optical resolution of cis-pterocarpans, focusing on their osteogenic (bone-forming) activities. Specifically, the enantiomer (+)-(6aS,11aS)-medicarpin showed increased expression of bone morphogenetic protein-2 and Runx-2 mRNA, indicating its potential in promoting bone formation (Goel et al., 2012).
Neuroprotective Activity
Pterocarpans have been identified as promising neuroprotective agents. Research involving polyphenolic compounds from Lespedeza bicolor demonstrated that certain pterocarpans significantly increased the percentage of living cells and decreased reactive oxygen species levels in models of neurotoxicity, suggesting their potential in neuroprotection (Tarbeeva et al., 2022).
Cytotoxic Activity
Pterocarpans have been studied for their cytotoxic properties against various cancer cell lines. New pterocarpans isolated from Lespedeza bicolor stem bark showed moderate cytotoxic activity, indicating their potential in cancer research (Tarbeeva et al., 2019).
Modulation of Estrogenic Activity
The structural modification of pterocarpans can significantly alter their estrogenic activity. Studies have shown that converting 6a-hydroxy-pterocarpans to 6a,11a-pterocarpenes changes their activity on human estrogen receptors, suggesting their potential use in modulating estrogenic responses (van de Schans et al., 2014).
properties
Product Name |
(6aS,11aS)-pterocarpan |
---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m1/s1 |
InChI Key |
LZEPVVDVBJUKSG-IUODEOHRSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC=CC=C24 |
Canonical SMILES |
C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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